tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a formylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Attachment of the Formylphenoxy Methyl Group: The formylphenoxy methyl group is attached through a nucleophilic substitution reaction involving a formylphenoxy methyl halide and the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy methyl derivatives.
Scientific Research Applications
tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a formyl group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a formylphenoxy methyl group.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethyl group instead of a formyl group.
Uniqueness
tert-Butyl 3-((4-formylphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the formylphenoxy methyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-[(4-formylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-4-5-15(11-19)13-22-16-8-6-14(12-20)7-9-16/h6-9,12,15H,4-5,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQIZLBGDMZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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